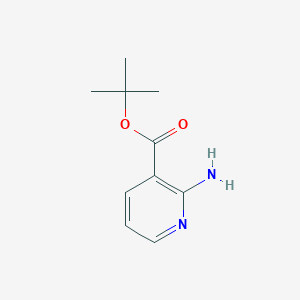

Boc-2-amino-5-iodobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-2-amino-5-iodobenzoic acid is a derivative of benzoic acid, which is a part of a family of compounds commonly used in the synthesis of peptides. The 'Boc' group refers to the tert-butoxycarbonyl protective group, which is used to protect the amino group during the synthesis of peptides. While the provided papers do not directly discuss Boc-2-amino-5-iodobenzoic acid, they do provide insight into similar compounds and their synthesis methods, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of Boc-aminoacyloxymethyl-nitrobenzoic acids, as described in the first paper, involves the use of the dicyclohexylcarbodiimide method for coupling to polyethylene glycol derivatives . Although the paper focuses on a nitrobenzoic acid derivative, the methodology could potentially be applied to the synthesis of Boc-2-amino-5-iodobenzoic acid by substituting the appropriate starting materials. The described synthetic route offers advantages in terms of yield and purification over previous methods, which could be beneficial when synthesizing Boc-2-amino-5-iodobenzoic acid .

Molecular Structure Analysis

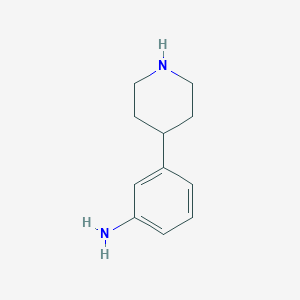

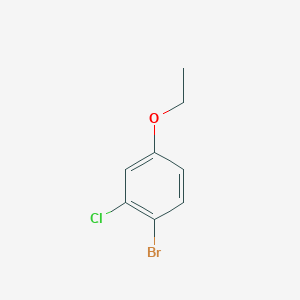

The molecular structure of Boc-2-amino-5-iodobenzoic acid would consist of a benzoic acid core with an iodine substituent at the 5-position and a Boc-protected amino group at the 2-position. The presence of the iodine atom would likely influence the reactivity of the compound, making it suitable for further functionalization through reactions such as electrophilic aromatic substitution. The Boc group would provide steric hindrance and protect the amino group during such reactions.

Chemical Reactions Analysis

While the papers do not specifically address the chemical reactions of Boc-2-amino-5-iodobenzoic acid, they do mention the use of similar compounds in peptide synthesis . The Boc group is known to be a common protecting group that can be removed under acidic conditions once the peptide synthesis is complete. The iodine substituent could be used in various coupling reactions, such as the Suzuki reaction mentioned in the second paper, to create complex organic structures .

Physical and Chemical Properties Analysis

安全和危害

未来方向

Boc-2-amino-5-iodobenzoic acid is used in proteomics research . Its future directions could involve further exploration in this field.

Relevant Papers There are several papers related to Boc-2-amino-5-iodobenzoic acid and its precursor, 2-Amino-5-iodobenzoic acid . These papers discuss various aspects of these compounds, including their synthesis, properties, and applications.

属性

IUPAC Name |

5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVOASTYHQSAJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622864 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-amino-5-iodobenzoic acid | |

CAS RN |

445479-86-7 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)